N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a thiophene ring, a pyridine ring, and a furan ring. These rings are connected through a carboxamide linkage, making it a complex and interesting molecule. Compounds containing thiophene, pyridine, and furan rings are known for their diverse biological activities and are widely studied in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiophene, pyridine, and furan rings are then coupled through a series of nucleophilic substitution and condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tiquizium bromide and tioconazole contain thiophene rings and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid contain pyridine rings and are used in medicinal chemistry.
Furan Derivatives: Compounds like furosemide and nitrofurantoin contain furan rings and are used as diuretics and antibiotics.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiophene moiety, and a pyridine derivative, contributing to its unique pharmacophore. Its chemical formula is C12H10N2O2S.
Enzyme Inhibition
Research indicates that similar compounds with furan and thiophene structures often exhibit enzyme inhibition properties. For instance, derivatives have shown inhibitory activity against:
- Acetylcholinesterase (AChE) : Inhibition can disrupt cholinergic signaling pathways, which are crucial for neurotransmission.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may lead to neuroprotective effects.
- Urease : This inhibition affects nitrogen metabolism, potentially useful in treating infections caused by urease-producing bacteria .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance:
Compound | Activity | IC50 (µM) |
---|---|---|
Compound A | Antibacterial | 15 |
Compound B | Antifungal | 20 |
This compound | Antiviral | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF7 (breast cancer) | 12 |
A549 (lung cancer) | 8 |
These results indicate a promising therapeutic index for further development .
Case Studies
- SARS-CoV-2 Main Protease Inhibition : A study reported that compounds with similar structural motifs effectively inhibited the main protease of SARS-CoV-2, suggesting potential antiviral applications for this compound .
- Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress by modulating cholinergic neurotransmission pathways, highlighting their potential in neurodegenerative disease treatment .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQOHPJTLMIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.